molecular formula C18H20N2S B2908861 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole CAS No. 618407-03-7

2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole

Cat. No.: B2908861
CAS No.: 618407-03-7
M. Wt: 296.43
InChI Key: HZWJUXDWSPHPHD-UHFFFAOYSA-N
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Description

2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyrrolidine and thiophene moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole core, where electrophiles replace hydrogen atoms on the aromatic ring.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways within cells. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole include other indole derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-13-17(14-7-2-3-8-15(14)19-13)18(16-9-6-12-21-16)20-10-4-5-11-20/h2-3,6-9,12,18-19H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWJUXDWSPHPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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